(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one
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Overview
Description
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a benzoyloxy group at the 17th position and an oxaandrostene structure. This compound is part of a class of molecules known for their potential biological and pharmacological activities.
Preparation Methods
The synthesis of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one typically involves multiple steps, including the introduction of the benzoyloxy group and the formation of the oxaandrostene structure. One common synthetic route involves the use of 17beta-hydroxy steroids as starting materials. The hydroxyl group at the 17th position is esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative. The oxaandrostene structure is then formed through a series of oxidation and cyclization reactions .
Chemical Reactions Analysis
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. It can also influence enzymatic activities and signaling cascades, leading to various biological effects .
Comparison with Similar Compounds
(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one can be compared with other similar steroidal compounds, such as:
17beta-(Benzoyloxy)-B-norandrost-4-en-3-one: Similar structure but lacks the oxaandrostene moiety.
4-Fluoro-17beta-(benzoyloxy)androst-4-en-3-one: Contains a fluorine atom at the 4th position.
17beta-(Acetoxy)-B-norandrost-4-en-3-one: Has an acetoxy group instead of a benzoyloxy group. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCSVFIMJJFFZ-ROECFKKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747132 |
Source
|
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71996-13-9 |
Source
|
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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